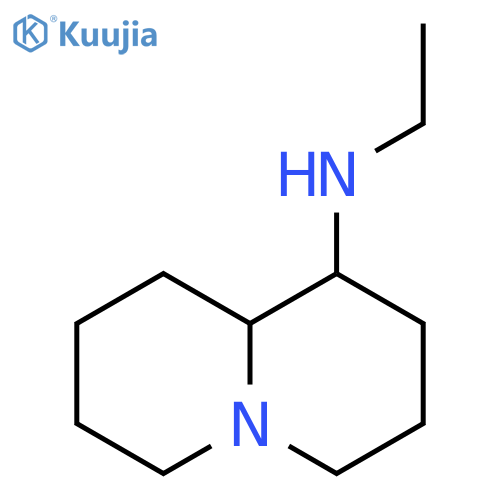

Cas no 1423034-40-5 (N-ethyl-octahydro-1H-quinolizin-1-amine)

1423034-40-5 structure

商品名:N-ethyl-octahydro-1H-quinolizin-1-amine

N-ethyl-octahydro-1H-quinolizin-1-amine 化学的及び物理的性質

名前と識別子

-

- N-ethyloctahydro-2H-quinolizin-1-amine

- N-ethyl-octahydro-1H-quinolizin-1-amine

-

- インチ: 1S/C11H22N2/c1-2-12-10-6-5-9-13-8-4-3-7-11(10)13/h10-12H,2-9H2,1H3

- InChIKey: FQZDGDDBZHHSGC-UHFFFAOYSA-N

- ほほえんだ: C1(NCC)C2N(CCCC2)CCC1

N-ethyl-octahydro-1H-quinolizin-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-118512-0.1g |

N-ethyl-octahydro-1H-quinolizin-1-amine |

1423034-40-5 | 0.1g |

$867.0 | 2023-06-08 | ||

| Enamine | EN300-118512-10.0g |

N-ethyl-octahydro-1H-quinolizin-1-amine |

1423034-40-5 | 10g |

$4236.0 | 2023-06-08 | ||

| Enamine | EN300-118512-0.5g |

N-ethyl-octahydro-1H-quinolizin-1-amine |

1423034-40-5 | 0.5g |

$946.0 | 2023-06-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9514-500MG |

N-ethyl-octahydro-1H-quinolizin-1-amine |

1423034-40-5 | 95% | 500MG |

¥ 2,864.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9514-1G |

N-ethyl-octahydro-1H-quinolizin-1-amine |

1423034-40-5 | 95% | 1g |

¥ 4,290.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9514-10G |

N-ethyl-octahydro-1H-quinolizin-1-amine |

1423034-40-5 | 95% | 10g |

¥ 21,450.00 | 2023-03-31 | |

| Enamine | EN300-118512-0.05g |

N-ethyl-octahydro-1H-quinolizin-1-amine |

1423034-40-5 | 0.05g |

$827.0 | 2023-06-08 | ||

| Enamine | EN300-118512-2.5g |

N-ethyl-octahydro-1H-quinolizin-1-amine |

1423034-40-5 | 2.5g |

$1931.0 | 2023-06-08 | ||

| Enamine | EN300-118512-5.0g |

N-ethyl-octahydro-1H-quinolizin-1-amine |

1423034-40-5 | 5g |

$2858.0 | 2023-06-08 | ||

| Enamine | EN300-118512-5000mg |

N-ethyl-octahydro-1H-quinolizin-1-amine |

1423034-40-5 | 5000mg |

$2858.0 | 2023-10-03 |

N-ethyl-octahydro-1H-quinolizin-1-amine 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

1423034-40-5 (N-ethyl-octahydro-1H-quinolizin-1-amine) 関連製品

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1423034-40-5)N-ethyl-octahydro-1H-quinolizin-1-amine

清らかである:99%

はかる:1g

価格 ($):837.0